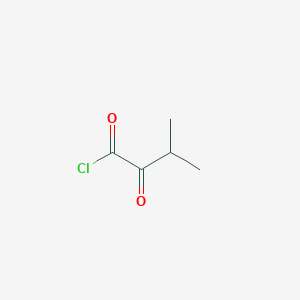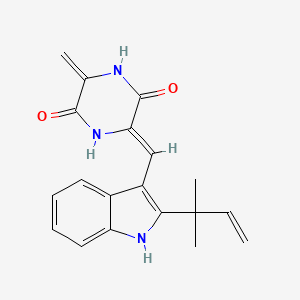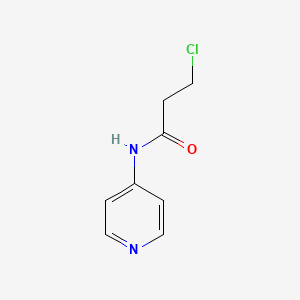![molecular formula C20H22N2O B3144457 8-Methyl-3-[(2-o-tolyl-ethylamino)-methyl]-1H-quinolin-2-one CAS No. 551945-40-5](/img/structure/B3144457.png)
8-Methyl-3-[(2-o-tolyl-ethylamino)-methyl]-1H-quinolin-2-one
Overview
Description
8-Methyl-3-[(2-o-tolyl-ethylamino)-methyl]-1H-quinolin-2-one is a chemical compound with the molecular formula C20H22N2O and a molecular weight of 306.41 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of 8-Methyl-3-[(2-o-tolyl-ethylamino)-methyl]-1H-quinolin-2-one consists of 20 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of 8-Methyl-3-[(2-o-tolyl-ethylamino)-methyl]-1H-quinolin-2-one include a molecular weight of 306.41 . More detailed properties such as melting point, boiling point, and density were not found in the web search results.Scientific Research Applications
Metal Chelation and Coordination Chemistry
Due to its quinoline-based structure, MQ can form stable complexes with metal ions. Researchers have investigated its metal chelation properties, which have implications in catalysis, environmental remediation, and drug design. Understanding its coordination chemistry is essential for optimizing its applications.
These six areas highlight the versatility of 8-Methyl-3-[(2-o-tolyl-ethylamino)-methyl]-1H-quinolin-2-one in scientific research. As more studies unfold, we may discover additional applications and mechanisms underlying its fascinating properties . If you’d like further details on any specific aspect, feel free to ask!
Safety and Hazards
properties
IUPAC Name |
8-methyl-3-[[2-(2-methylphenyl)ethylamino]methyl]-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O/c1-14-6-3-4-8-16(14)10-11-21-13-18-12-17-9-5-7-15(2)19(17)22-20(18)23/h3-9,12,21H,10-11,13H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFVCBACLDWMPBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)CNCCC3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47201687 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[Hydroxy(phenyl)methylene]malononitrile](/img/structure/B3144393.png)



methanone](/img/structure/B3144407.png)
![1-{[4-(trifluoromethyl)benzyl]oxy}-1H-imidazole-2-carbaldehyde](/img/structure/B3144412.png)
![1-[(2-methylbenzyl)oxy]-1H-imidazole-2-carbaldehyde](/img/structure/B3144415.png)
![3-[1-(Phenylsulfanyl)propyl]furan](/img/structure/B3144422.png)
![N-[(Z)-(dimethylamino)methylidene]-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide](/img/structure/B3144428.png)
![N-{(E)-[1-(4-bromophenyl)-1H-pyrrol-3-yl]methylidene}(4-fluorophenyl)methanamine](/img/structure/B3144435.png)
![methyl (E)-3-[2-chloro-5-(trifluoromethyl)anilino]-2-(1,2,4-triazol-1-yl)prop-2-enoate](/img/structure/B3144439.png)

![3-Methyl-4-[3-(trifluoromethyl)phenoxy]isoxazolo[5,4-d]pyrimidine](/img/structure/B3144448.png)